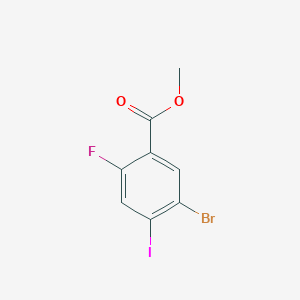

Methyl 5-bromo-2-fluoro-4-iodobenzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-fluoro-4-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNADONQXRVNKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Methyl 4-Amino-2-Fluoro-5-Bromobenzoate

The synthesis begins with methyl 4-amino-2-fluoro-5-bromobenzoate, where the amino group at position 4 serves as a leaving group for subsequent iodination. While direct commercial availability of this precursor is limited, it can be prepared via nitration and reduction of methyl 2-fluoro-5-bromobenzoate.

Nitration and Reduction Protocol

-

Nitration : Treatment of methyl 2-fluoro-5-bromobenzoate with concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at position 4, yielding methyl 2-fluoro-4-nitro-5-bromobenzoate.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine, producing methyl 4-amino-2-fluoro-5-bromobenzoate.

Diazotization and Iodination

The amino group is replaced with iodine via a diazonium intermediate:

Step 1: Diazotization

-

Conditions :

Step 2: Iodination

-

Reagents : KI (2 eq.)

-

Workup :

Characterization Data

-

¹H NMR (d₆-DMSO): δ 8.56 (d, J = 6.4 Hz, 1H), 8.03 (d, J = 8.9 Hz, 1H), 3.92 (s, 3H).

-

Purity : >95% (HPLC).

Alternative Metal-Mediated Halogenation Approaches

Lithiation-Borylation-Iodination

While less directly applicable, lithiation strategies from EP0812847B1 provide insights into regioselective halogenation.

Key Steps:

-

Lithiation : Treatment of 1-bromo-4-fluorobenzene with lithium diisopropylamide (LDA) at -78°C generates a lithium intermediate.

-

Borylation : Reaction with triisopropyl borate forms a boronate ester.

-

Iodination : Oxidative iodination via I₂ or CuI introduces iodine at position 4.

Limitations : Lower yields (50–60%) and competing side reactions reduce practicality for trihalogenated targets.

Comparative Analysis of Synthetic Routes

| Method | Yield | Temperature | Key Advantage |

|---|---|---|---|

| Diazotization-Iodination | 72–87% | 0–5°C | High regioselectivity, scalable |

| Lithiation-Borylation | 50–60% | -78°C | Compatibility with boronic acids |

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-fluoro-4-iodobenzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex organic molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the halogen atom is replaced by an aryl group.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-iodobenzoate has several applications in scientific research:

Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-fluoro-4-iodobenzoate in chemical reactions involves the activation of the halogen atoms, making them susceptible to nucleophilic attack or coupling reactions. The presence of multiple halogens allows for selective functionalization, which is valuable in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Analogs

The compound’s structural isomers and analogs differ in halogen positioning or substituent groups, leading to distinct physicochemical and reactive properties. Key examples include:

Physicochemical Properties

- Molecular Weight and Stability: The iodo substituent in the target compound contributes to a higher molecular weight (~359 g/mol) compared to analogs with lighter substituents (e.g., methoxy: 277 g/mol).

- Reactivity : The iodo group is a superior leaving group compared to bromo or methoxy, making the target compound more reactive in cross-coupling reactions (e.g., Suzuki or Ullmann couplings). In contrast, methoxy-substituted analogs exhibit electron-donating effects, directing electrophilic substitutions to specific positions .

- Lipophilicity : The halogen arrangement (Br, F, I) enhances lipophilicity compared to hydroxy- or methoxy-substituted analogs, impacting solubility and bioavailability .

Biological Activity

Methyl 5-bromo-2-fluoro-4-iodobenzoate is an organic compound notable for its diverse biological activities, attributed to its unique halogenated structure. This article explores its biological activity, synthesis, and potential applications in drug discovery, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H5BrFIO2 and a molecular weight of approximately 358.93 g/mol. The presence of bromine, fluorine, and iodine atoms on the benzene ring significantly influences its chemical reactivity and biological properties, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The halogen atoms enhance binding affinity to enzymes and receptors, potentially modulating several biological pathways. The compound's mechanism of action may involve:

- Halogen Bonding : The presence of halogens can facilitate interactions with biomolecules through halogen bonding.

- Hydrogen Bonding : Functional groups in the compound may form hydrogen bonds with biological macromolecules, influencing their activity.

Biological Activity

Research indicates that this compound exhibits promising pharmacological properties, particularly in anti-cancer and antimicrobial activities. Below is a summary of its biological activities based on various studies:

Case Studies

- Anticancer Properties : A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy.

- Antimicrobial Efficacy : Another research focused on the antibacterial properties of this compound against various strains of bacteria. The results demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, indicating its potential use in treating bacterial infections.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination : Starting from a suitable benzoic acid derivative, bromination introduces the bromine atom.

- Fluorination : Fluorination is achieved using fluorinating agents under controlled conditions.

- Iodination : Iodine is introduced through electrophilic substitution reactions.

- Esterification : Finally, the carboxylic acid group is converted into a methyl ester.

This multi-step synthesis allows for the incorporation of halogen atoms at specific positions on the aromatic ring, enhancing the compound's reactivity and biological activity.

Q & A

Q. What are the optimal synthetic routes for preparing methyl 5-bromo-2-fluoro-4-iodobenzoate?

- Methodology : The compound can be synthesized via sequential halogenation and esterification. A typical approach involves:

Halogenation : Introduce bromo, fluoro, and iodo groups regioselectively onto the benzoate ring using directed ortho-metalation or transition-metal-catalyzed coupling reactions.

Esterification : React the halogenated benzoic acid derivative (e.g., 5-bromo-2-fluoro-4-iodobenzoic acid) with methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone) under reflux .

- Key Reaction Conditions :

| Step | Reactants/Catalysts | Solvent | Temperature | Time |

|---|---|---|---|---|

| Halogenation | I₂, Br₂, or F₂ precursors | DMF/THF | 0–60°C | 4–12 h |

| Esterification | Methyl iodide, K₂CO₃ | Acetone | Reflux | 6–24 h |

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., distinct splitting patterns for fluorine and iodine).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected: 358.93 g/mol) .

- Infrared (IR) Spectroscopy : Confirm ester carbonyl (~1700 cm⁻¹) and C-F/C-I bonds.

- Elemental Analysis : Validate purity (>98%) via combustion analysis .

Q. How can impurities be minimized during purification?

- Methodology :

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients to separate halogenated byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for final purity assessment (>98%) .

Advanced Research Questions

Q. How do electronic effects of bromo, fluoro, and iodo substituents influence regioselectivity in cross-coupling reactions?

- Methodology :

- The iodo group acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy, enabling selective substitution at the 4-position.

- Fluorine ’s electron-withdrawing effect activates the 2-position for nucleophilic aromatic substitution (SNAr), while bromo stabilizes intermediates via resonance .

- Example : Pd-catalyzed coupling with arylboronic acids preferentially replaces iodine, retaining bromo and fluoro groups .

Q. What computational tools predict the compound’s reactivity in complex reaction environments?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the iodine atom shows high electrophilicity in σ-hole modeling .

- Molecular Dynamics Simulations : Study solvation effects in polar solvents (e.g., DMSO) to optimize reaction kinetics.

- Crystallography Software (e.g., ORTEP-3) : Model crystal packing and steric hindrance using X-ray diffraction data .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Accelerated Degradation Studies : Expose samples to heat (40–60°C), light, and humidity. Monitor decomposition via TLC or HPLC.

- Stability Findings :

- Dark, inert atmosphere : Stable for >6 months (no detectable degradation).

- Ambient light/moisture : Iodo group hydrolyzes to carboxylic acid within 2 weeks .

- Recommendations : Store in sealed, argon-flushed containers at –20°C .

Data Contradictions and Resolution

- Synthesis Route Variability : suggests esterification as a final step, while implies halogenation post-esterification. Resolution: The order depends on halogen reactivity (iodine is typically introduced last to avoid displacement during esterification) .

- Analytical Purity : While emphasizes HPLC (>98%), notes potential hydrolysis impurities. Mitigation: Use anhydrous conditions and immediate analysis post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.